molecular formula C13H13N3O5 B11497380 Ethyl 5-{[(5-nitropyridin-2-yl)amino]methyl}furan-2-carboxylate

Ethyl 5-{[(5-nitropyridin-2-yl)amino]methyl}furan-2-carboxylate

Cat. No.: B11497380
M. Wt: 291.26 g/mol
InChI Key: JPXPAKHHXYZUOP-UHFFFAOYSA-N
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Description

Ethyl 5-{[(5-nitropyridin-2-yl)amino]methyl}furan-2-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a nitropyridine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(5-nitropyridin-2-yl)amino]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: Starting with a suitable furan precursor, such as furan-2-carboxylic acid, the compound is esterified to form ethyl furan-2-carboxylate.

    Introduction of the Aminomethyl Group:

    Final Assembly: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(5-nitropyridin-2-yl)amino]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitropyridine moiety can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Ethyl 5-{[(5-aminopyridin-2-yl)amino]methyl}furan-2-carboxylate.

    Hydrolysis: 5-{[(5-nitropyridin-2-yl)amino]methyl}furan-2-carboxylic acid.

Scientific Research Applications

Ethyl 5-{[(5-nitropyridin-2-yl)amino]methyl}furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(5-nitropyridin-2-yl)amino]methyl}furan-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitropyridine moiety can participate in redox reactions, potentially affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Ethyl 5-{[(5-nitropyridin-2-yl)amino]methyl}furan-2-carboxylate can be compared with similar compounds such as:

    Ethyl 5-aminobenzo[b]furan-2-carboxylate: Lacks the nitropyridine moiety, resulting in different chemical reactivity and biological activity.

    Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Contains a pyrimidine ring instead of a furan ring, leading to distinct properties and applications.

The uniqueness of this compound lies in its combination of a furan ring with a nitropyridine moiety, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

ethyl 5-[[(5-nitropyridin-2-yl)amino]methyl]furan-2-carboxylate

InChI

InChI=1S/C13H13N3O5/c1-2-20-13(17)11-5-4-10(21-11)8-15-12-6-3-9(7-14-12)16(18)19/h3-7H,2,8H2,1H3,(H,14,15)

InChI Key

JPXPAKHHXYZUOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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